molecular formula C19H20BrNO4 B4299187 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299187
M. Wt: 406.3 g/mol
InChI Key: XKPLIGRHTPRUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as benzoylphenylureas, which have been studied for their pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood, but it is believed to act on multiple targets in the brain and body. This compound has been shown to interact with the dopamine and serotonin systems in the brain, as well as with the hypothalamic-pituitary-adrenal axis and the growth hormone-releasing hormone system. This compound may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include increased dopamine and serotonin release in the brain, increased growth hormone release from the pituitary gland, improved insulin sensitivity, and decreased oxidative stress and inflammation. This compound has also been shown to improve cognitive function and to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized with high purity and yield. It has been shown to have low toxicity and few side effects in animal models. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, this compound is not currently approved for human use, so its clinical potential is still uncertain.

Future Directions

There are several potential future directions for research on 3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for depression, anxiety, and substance abuse disorders. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential for clinical use.

Scientific Research Applications

3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and endocrinology. In neurology, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In psychiatry, this compound has been studied for its antidepressant and anxiolytic effects, as well as its potential to treat substance abuse disorders. In endocrinology, this compound has been shown to increase the release of growth hormone and to improve insulin sensitivity.

properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-2-10-25-16-8-6-13(7-9-16)17(12-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-9,11,17H,2,10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPLIGRHTPRUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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